4-Chloro-2-(3-chlorophenyl)aniline
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Overview
Description
4-Chloro-2-(3-chlorophenyl)aniline is an aromatic amine compound characterized by the presence of two chlorine atoms attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(3-chlorophenyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4-nitrochlorobenzene, which is prepared by nitration of chlorobenzene . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinone imines, and other aromatic derivatives.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)aniline involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to bind to specific receptors or enzymes. This binding can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
2-Chloroaniline: Another related compound with a single chlorine atom on the aniline ring.
4-Chlorophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-2-(3-chlorophenyl)aniline is unique due to the presence of two chlorine atoms on the biphenyl structure, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQVVVFCJYESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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